Cas no 52163-88-9 (6-FLUORO-1H-INDENE)

6-FLUORO-1H-INDENE 化学的及び物理的性質
名前と識別子
-
- 1H-Indene, 6-fluoro-
- 6-FLUORO-1H-INDENE
-
- インチ: 1S/C9H7F/c10-9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2
- InChIKey: FSLIIWBFAARILH-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=CC(F)=C2)C=C1
計算された属性
- せいみつぶんしりょう: 134.053178385g/mol
- どういたいしつりょう: 134.053178385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 0Ų
6-FLUORO-1H-INDENE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1267102-1000mg |
6-fluoro-1H-indene |
52163-88-9 | 91.0% | 1000mg |
$241.0 | 2023-10-02 | |
Enamine | EN300-1267102-50mg |
6-fluoro-1H-indene |
52163-88-9 | 91.0% | 50mg |
$39.0 | 2023-10-02 | |
Aaron | AR01E7QW-5g |
6-FLUORO-1H-INDENE |
52163-88-9 | 91% | 5g |
$989.00 | 2023-12-14 | |
Enamine | EN300-1267102-500mg |
6-fluoro-1H-indene |
52163-88-9 | 91.0% | 500mg |
$164.0 | 2023-10-02 | |
Aaron | AR01E7QW-10g |
6-FLUORO-1H-INDENE |
52163-88-9 | 91% | 10g |
$1455.00 | 2023-12-14 | |
A2B Chem LLC | AX41740-250mg |
6-FLUORO-1H-INDENE |
52163-88-9 | 91% | 250mg |
$128.00 | 2024-04-19 | |
Enamine | EN300-1267102-100mg |
6-fluoro-1H-indene |
52163-88-9 | 91.0% | 100mg |
$62.0 | 2023-10-02 | |
Enamine | EN300-1267102-2500mg |
6-fluoro-1H-indene |
52163-88-9 | 91.0% | 2500mg |
$474.0 | 2023-10-02 | |
Aaron | AR01E7QW-100mg |
6-Fluoro-1H-indene |
52163-88-9 | 95% | 100mg |
$111.00 | 2025-02-10 | |
Chemenu | CM421109-1g |
6-FLUORO-1H-INDENE |
52163-88-9 | 95%+ | 1g |
$319 | 2024-07-15 |
6-FLUORO-1H-INDENE 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
9. Back matter
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
6-FLUORO-1H-INDENEに関する追加情報
Introduction to 6-FLUORO-1H-INDENE (CAS No. 52163-88-9)
6-FLUORO-1H-INDENE, with the CAS number 52163-88-9, is a fluorinated aromatic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which includes a fluorine atom substituted at the 6-position of the indene ring. The presence of the fluorine atom imparts distinct chemical and physical properties, making 6-FLUORO-1H-INDENE a valuable building block in various synthetic pathways and applications.
The chemical formula of 6-FLUORO-1H-INDENE is C9H7F, and it has a molecular weight of approximately 134.15 g/mol. The compound is typically a colorless liquid with a boiling point around 170°C at atmospheric pressure. Its solubility in common organic solvents such as dichloromethane, ethyl acetate, and toluene makes it highly versatile for use in laboratory and industrial settings.
In the realm of organic synthesis, 6-FLUORO-1H-INDENE serves as an important intermediate for the preparation of more complex molecules. The fluorine atom at the 6-position can participate in various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. These reactions are crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Recent studies have highlighted the role of fluorinated compounds in enhancing the biological activity and metabolic stability of drug candidates.
In medicinal chemistry, 6-FLUORO-1H-INDENE has been explored for its potential in drug discovery and development. Fluorine atoms are known to modulate the pharmacokinetic properties of molecules by altering their lipophilicity, conformational flexibility, and binding affinity to biological targets. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 6-FLUORO-1H-INDENE exhibited enhanced potency against specific cancer cell lines compared to their non-fluorinated counterparts. This finding underscores the importance of fluorination in optimizing drug candidates for therapeutic applications.
Beyond its applications in pharmaceuticals, 6-FLUORO-1H-INDENE has also found utility in materials science. Fluorinated compounds are widely used in the development of functional materials due to their unique properties such as low surface energy, high thermal stability, and chemical inertness. In polymer science, 6-FLUORO-1H-INDENE can be incorporated into polymer chains to create materials with improved mechanical strength and resistance to environmental degradation. These materials have potential applications in coatings, adhesives, and electronic devices.
The synthesis of 6-FLUORO-1H-INDENE can be achieved through various routes, depending on the desired purity and scale of production. One common method involves the reaction of indene with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. These reagents selectively introduce a fluorine atom at the 6-position while maintaining the integrity of the indene ring. The choice of reagent and reaction conditions can significantly influence the yield and purity of the final product.
To ensure the safety and quality of 6-FLUORO-1H-INDENE, it is essential to follow established guidelines for handling and storage. The compound should be stored in a cool, dry place away from direct sunlight and incompatible substances. Proper personal protective equipment (PPE) should be worn during handling to minimize exposure risks. Additionally, waste disposal should be conducted in accordance with local regulations to prevent environmental contamination.
In conclusion, 6-FLUORO-1H-INDENE (CAS No. 52163-88-9) is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical properties make it an attractive building block for developing novel molecules with enhanced functional characteristics. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.
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